![molecular formula C8H13F2N3O B2877502 [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-84-7](/img/structure/B2877502.png)
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine, also known as DFE-1, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine in the brain. As a result, DFE-1 has been investigated for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
作用機序
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine is a selective inhibitor of MAO-B, which is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine increases dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been shown to increase dopamine levels in the brain and protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been found to have anti-inflammatory effects and may be effective in reducing neuroinflammation.
実験室実験の利点と制限
One advantage of using [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in lab experiments is its specificity for MAO-B, which allows for targeted inhibition of dopamine degradation. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been found to have low toxicity and good bioavailability. However, one limitation of using [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in lab experiments is its limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several potential future directions for research on [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine. One area of interest is the potential use of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine for therapeutic use. Finally, research is needed to investigate the long-term safety and efficacy of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in humans.
合成法
The synthesis of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine involves the reaction of 5-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting product is then treated with formaldehyde to yield [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine.
科学的研究の応用
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been extensively studied for its potential use in the treatment of Parkinson's disease. In a study conducted on a mouse model of Parkinson's disease, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine was found to increase dopamine levels in the brain and improve motor function. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine was found to be effective in protecting dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3O/c1-13-7(4-14-5-8(9)10)6(2-11)3-12-13/h3,8H,2,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXHROKEODEXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。